![molecular formula C23H29N3O4S B2889623 N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 941912-19-2](/img/structure/B2889623.png)
N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methods and Characterization
Researchers have developed synthetic methods for producing new compounds with potential pharmacological activities, including methods for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which were characterized for their potential future pharmacological investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017). Another study focused on the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, including the synthesis of natural products and synthetic drugs, highlighting the critical role of the sulfenamide moiety in the iminium ion cyclization process (E. Mons et al., 2014).
Potential Biological Activities
Some derivatives of 4-oxoquinoline-3-carboxamides have been synthesized and tested for their ability to correct defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with several compounds showing submicromolar potency (Y. F. Suen et al., 2006). Additionally, new azo disperse dyes derived from 6-butyl-4-hydroxyquinolin-2-(1H)-one were synthesized and characterized, demonstrating potential for solvatochromic applications (E. M. Rufchahi, M. Mohammadinia, 2014).
Antimicrobial and Antitumor Activities
Compounds combining quinazolinone and thiazolidinone moieties were synthesized and showed promising in vitro antibacterial and antifungal activities (N. Desai, A. Dodiya, P. N. Shihora, 2011). A study on acetylenic quinolinesulfonamide derivatives evaluated their antiproliferative activity against human breast cancer cell lines, with some compounds displaying potent antitumor activities comparable to cisplatin (Krzysztof Marciniec et al., 2017).
作用機序
Target of Action
It is noted as an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s possible that this compound may also interact with PDE3A or similar targets.
Mode of Action
Given its structural similarity to cilostazol, it may also function as an inhibitor of pde3a . Inhibition of PDE3A leads to an increase in cyclic AMP (cAMP) within cells, which can have various downstream effects, including vasodilation and inhibition of platelet aggregation .
Biochemical Pathways
Elevated cAMP levels can activate protein kinase A (PKA), leading to phosphorylation of various target proteins and influencing numerous cellular processes, including metabolism, gene transcription, and cell cycle progression .
Result of Action
If it acts similarly to cilostazol, it could have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is not detailed in the search results. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.
It’s important to note that this analysis is based on its structural similarity to Cilostazol and the assumption that it may share some of its targets and effects .
特性
IUPAC Name |
N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-4-6-13-26-20-10-8-19(15-17(20)7-12-23(26)28)25-31(29,30)21-11-9-18(14-16(21)3)24-22(27)5-2/h8-11,14-15,25H,4-7,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOXWUZWOGDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。